Boldenone Cypionate is a synthetic anabolic-androgenic steroid (AAS). [] It is a 17β-ester of Boldenone, formed by the esterification of Boldenone with cyclopentylpropionic acid. [] While Boldenone Cypionate is not a naturally occurring compound, its analogue, Boldenone, has been identified as an endogenous steroid in some animal species. [, ] Boldenone and its esters are of interest in scientific research due to their potential application in understanding androgenic and anabolic pathways and their regulatory mechanisms.
The synthesis of Boldenone Cypionate involves several steps that enhance yield and product quality. A notable method includes:
This method highlights the use of innovative catalysts, such as pyridine hydrobromide, which improve both yield and quality compared to traditional synthesis techniques.
The molecular structure of Boldenone Cypionate consists of a steroid backbone typical of anabolic steroids. The key structural features include:
The molecular structure can be represented as follows:
Boldenone Cypionate undergoes various chemical reactions that are crucial for its functionality:
These reactions are critical in determining the pharmacological profile and therapeutic applications of Boldenone Cypionate.
Boldenone Cypionate functions primarily through its interaction with androgen receptors in target tissues. The mechanism involves:
Boldenone Cypionate exhibits several notable physical and chemical properties:
These properties are essential for its handling and application in research settings.
Boldenone Cypionate has several scientific applications:
Its potential for enhancing physical performance has made it a subject of extensive research within sports science and pharmacology.
Boldenone Cypionate (chemical name: 17β-Hydroxyandrosta-1,4-dien-3-one cyclopentanepropionate) is a synthetic ester derivative of the anabolic-androgenic steroid (AAS) boldenone. Its molecular formula is C₂₇H₃₈O₃, with a molecular weight of 410.6 g/mol. Structurally, it consists of the boldenone molecule (a 1(2)-dehydrogenated analogue of testosterone) conjugated at the 17β-hydroxy position to cyclopentanepropionic acid via an ester bond [1] [6]. This esterification modifies the parent compound’s pharmacokinetics, notably extending its release duration compared to non-esterified boldenone. The presence of the Δ1,2 double bond in the A-ring distinguishes it from testosterone and contributes to its resistance to aromatization while retaining strong anabolic activity [1] [5].
Boldenone Cypionate belongs to the androstane steroid class, specifically categorized as an androgen ester. It functions as a prodrug: following intramuscular injection, esterases hydrolyze the cypionate ester in vivo, releasing free boldenone to activate the androgen receptor (AR). The cyclopentanepropionate ester chain increases lipophilicity, facilitating depot formation in muscle tissue and prolonging systemic release. This results in an elimination half-life estimated at several weeks, though exact human pharmacokinetic data remains limited due to its lack of therapeutic approval [5] [6] [8].
Table 1: Key Physicochemical Properties of Boldenone Cypionate
Property | Value | Method/Reference |
---|---|---|
Molecular Formula | C₂₇H₃₈O₃ | [6] [8] |
Molecular Weight | 410.6 g/mol | [6] [8] |
Appearance | Off-white to white crystalline powder | [8] |
Boiling Point | 527.3±50.0 °C (predicted) | [6] |
Density | 1.11 g/cm³ | [6] |
Solubility in DMSO | 5 mg/mL | [6] |
Table 2: Comparative Pharmacokinetics of Boldenone Esters
Ester Type | Chain Length | Relative Half-Life | Primary Use Context |
---|---|---|---|
Cypionate | Cyclic C8 | Long (weeks) | Experimental/Illicit human |
Undecylenate | Linear C11 | Very long (14 days) | Veterinary (Equipoise®) |
Acetate | Linear C2 | Short (hours) | Not commercially viable |
Boldenone Cypionate’s development is intrinsically linked to the broader history of boldenone derivatives. Boldenone itself was first patented in 1949 by the pharmaceutical company Ciba. Initial research focused on non-esterified boldenone, but its rapid metabolism limited therapeutic utility. To address this, esterification strategies were explored in the 1950s–1960s, leading to various boldenone esters, including the undecylenate (for veterinary use) and cypionate (primarily for experimental human applications) [5] [6].
While boldenone undecylenate gained commercial traction in veterinary medicine under brands like Equipoise® (Squibb, 1970s) for treating debilitated horses, boldenone cypionate remained largely experimental. Veterinary applications capitalized on boldenone’s ability to stimulate erythropoietin release, increase appetite, and enhance lean muscle mass in animals, particularly equines and cattle [4] [5] [6]. Notably, boldenone cypionate was never formally approved for human or veterinary medicine by major regulatory agencies (e.g., FDA, EMA). Its emergence in illicit markets coincided with bodybuilding communities seeking modified AAS with prolonged activity and reduced injection frequency compared to boldenone undecylenate [6] [8].
A pivotal regulatory shift occurred with the European Union’s strict ban on anabolic steroids in food-producing animals (Directive 96/22/EC, reinforced by 2003/74/EC). This prohibited all boldenone forms, including cypionate, in livestock fattening within the EU. Conversely, countries like the US, Canada, and Argentina permit specific AAS in livestock under veterinary supervision, though boldenone cypionate remains unapproved even in these regions. The World Anti-Doping Agency (WADA) explicitly prohibits boldenone cypionate in human athletes, classifying it under S1.1B "Exogenous Anabolic Androgenic Steroids" [4] [7] [9].
Table 3: Historical Milestones in Boldenone Cypionate Development
Year | Event | Entity/Context |
---|---|---|
1949 | Boldenone base compound patented | Ciba |
1960s | Development of multiple boldenone esters (incl. cypionate & undecylenate) | Pharmaceutical research |
1970s | Veterinary launch of boldenone undecylenate (Equipoise®) | Squibb |
1980s | Emergence in black market for human performance enhancement | Bodybuilding communities |
1996 | EU-wide ban on AAS in livestock fattening | European Commission |
2000s | WADA inclusion of all boldenone forms as prohibited substances | Global anti-doping governance |
Table 4: Regulatory Status of Boldenone Cypionate Across Regions
Region/Organization | Status in Humans | Status in Veterinary Medicine |
---|---|---|
USA (FDA) | Not approved | Not approved (Undecylenate approved) |
European Union (EMA) | Banned (WADA-prohibited) | Banned in food-producing animals |
Australia | Not approved | Undecylenate approved for horses |
World Anti-Doping Agency | Prohibited at all times | N/A |
CAS No.: 25596-24-1
CAS No.: 18641-81-1
CAS No.: 1465-16-3
CAS No.: 53938-08-2
CAS No.:
CAS No.: 916610-55-4